molecular formula C5H10ClF2N B6221581 2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride CAS No. 2758002-25-2

2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride

Cat. No. B6221581
CAS RN: 2758002-25-2
M. Wt: 157.6
InChI Key:
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Description

2,2-Difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride, commonly referred to as DFDMA-HCl, is a cyclic amine that has been used in a variety of different scientific applications. It is a colorless, odorless, and water-soluble compound that is known for its low volatility and high stability. DFDMA-HCl has been used in a variety of different scientific experiments, such as those involving organic synthesis and biochemistry.

Scientific Research Applications

DFDMA-HCl has been used in a variety of different scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry experiments, and as a reactant in pharmaceutical research. It has also been used in studies involving the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the synthesis of pharmaceuticals.

Mechanism of Action

DFDMA-HCl is thought to act as a proton donor, meaning it can donate a proton to other molecules. This allows it to act as a catalyst in biochemical reactions, as well as a reactant in organic synthesis. It is also thought to be able to form hydrogen bonds with other molecules, which can help to stabilize the molecules and increase their solubility.
Biochemical and Physiological Effects
DFDMA-HCl has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, such as cytochrome c oxidase, which is involved in the electron transport chain. It has also been shown to increase the solubility of certain molecules, as well as to decrease the production of certain byproducts. Additionally, DFDMA-HCl has been found to have an anti-inflammatory effect, and has been shown to reduce the production of certain pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DFDMA-HCl has a number of advantages when used in laboratory experiments. It is a relatively stable compound, meaning it is not prone to decomposition or degradation. It is also water-soluble, making it easy to use in aqueous solutions. Additionally, it has a low volatility, meaning it is not easily lost during the experiment. However, DFDMA-HCl does have some limitations. It is not a very strong proton donor, meaning it may not be able to catalyze certain reactions. Additionally, it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving DFDMA-HCl. One potential direction is to explore its potential use as a catalyst in organic synthesis. Additionally, research could be done to investigate its potential use as a reactant in pharmaceutical research. Another potential direction is to explore its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of certain diseases. Finally, research could be done to investigate its potential use as a proton donor in biochemical reactions.

Synthesis Methods

DFDMA-HCl can be synthesized in a two-step process. The first step involves the reaction of 2,2-difluorocyclopropan-1-amine with hydrochloric acid. This reaction produces the desired compound, DFDMA-HCl, as well as other byproducts. The second step involves the removal of the byproducts, which can be done by distillation or extraction. This two-step process can be used to produce a pure sample of DFDMA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride involves the reaction of 2,2-difluoro-3,3-dimethylcyclopropan-1-amine with hydrochloric acid.", "Starting Materials": [ "2,2-difluoro-3,3-dimethylcyclopropan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2,2-difluoro-3,3-dimethylcyclopropan-1-amine to a round-bottom flask", "Slowly add hydrochloric acid to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain 2,2-difluoro-3,3-dimethylcyclopropan-1-amine hydrochloride" ] }

CAS RN

2758002-25-2

Molecular Formula

C5H10ClF2N

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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